Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Technical Guide
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Technical Guide
Introduction
In the landscape of modern drug discovery and organic synthesis, certain building blocks distinguish themselves through their versatility and strategic importance. Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is one such molecule. This chiral intermediate, bearing a piperidine core functionalized with a protected amine and a secondary alcohol, serves as a crucial precursor in the synthesis of a wide array of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its strategic value lies in the orthogonal reactivity of its functional groups: the tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen, while the hydroxyl group provides a reactive handle for further elaboration.
This technical guide provides an in-depth exploration of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, established synthetic routes with mechanistic insights, and its diverse applications, supported by authoritative references. The aim is to equip the reader with a comprehensive understanding of this key synthetic intermediate and to provide practical guidance for its effective utilization in the laboratory.
Core Identification
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Chemical Name: tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
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CAS Number: 183170-69-6[1]
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Molecular Formula: C12H23NO3[1]
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Molecular Weight: 229.32 g/mol [1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis, including aspects of reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 183170-69-6 | [1] |
| Molecular Formula | C12H23NO3 | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Boiling Point | 318.2±15.0 °C at 760 mmHg | [1] |
| Density | 1.1±0.1 g/cm3 | [1] |
| Appearance | Typically a solid or oil | - |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |
Note: Some properties, such as appearance and precise solubility, can vary depending on the isomeric purity and the presence of residual solvents.
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient synthetic strategy involves the Grignard reaction of tert-butyl 4-formylpiperidine-1-carboxylate with a methyl Grignard reagent.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound via a Grignard reaction.
Detailed Experimental Protocol
Materials:
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tert-butyl 4-formylpiperidine-1-carboxylate
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Methylmagnesium bromide (3.0 M in diethyl ether)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Reaction Setup: Under an inert atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the Grignard reaction and minimize side reactions.
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Grignard Addition: Add the methylmagnesium bromide solution dropwise to the cooled solution of the aldehyde via a dropping funnel over a period of 30-60 minutes. The slow addition rate is critical for maintaining temperature control.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step protonates the intermediate magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Causality in Experimental Choices
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Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent their decomposition and ensure a high yield of the desired product.
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Anhydrous Solvents: The presence of water will protonate and destroy the Grignard reagent. Therefore, the use of anhydrous solvents is mandatory.
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Low-Temperature Addition: The nucleophilic addition of a Grignard reagent to an aldehyde is a highly exothermic process. Performing the addition at 0 °C helps to dissipate the heat generated, preventing unwanted side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent.
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Aqueous Ammonium Chloride Quench: While water or dilute acid can also be used to quench the reaction, a saturated solution of ammonium chloride is often preferred. It is a mild proton source that effectively protonates the alkoxide without causing potential acid-catalyzed side reactions, such as dehydration of the newly formed alcohol.
Spectroscopic Characterization
The identity and purity of the synthesized tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate can be confirmed by various spectroscopic techniques. While specific spectra are not provided in the search results, typical expected data are described below based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.0-4.0 ppm), the methine proton of the hydroxyethyl group (a multiplet at ~3.5-4.0 ppm), the methyl group of the hydroxyethyl moiety (a doublet at ~1.1 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable).
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group, the piperidine ring, the methine carbon bearing the hydroxyl group, and the methyl carbon of the hydroxyethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate (Boc) group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 230.32.
Applications in Drug Discovery and Development
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a common motif in many centrally active drugs, and the functional handles on this intermediate allow for its incorporation into a variety of molecular frameworks.
Role as a Chiral Intermediate
The stereochemistry of the secondary alcohol is often critical for the biological activity of the final drug molecule. This intermediate is available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers), which is crucial for the development of stereospecific drugs.[2][3] The use of enantiopure starting materials can simplify the synthesis and purification of the final API and is often a regulatory requirement.
Examples of Therapeutic Areas
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Central Nervous System (CNS) Agents: The piperidine moiety is known to be a privileged scaffold for CNS-targeting drugs. This intermediate is utilized in the synthesis of compounds for treating neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2] The lipophilicity of the Boc-protected piperidine can influence the ability of a molecule to cross the blood-brain barrier.[2]
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Enzyme Inhibitors: The functional groups of this molecule can be modified to interact with the active sites of various enzymes, making it a useful starting point for the design of enzyme inhibitors.
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PROTACs (Proteolysis-Targeting Chimeras): This compound can be used as a linker component in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4]
Logical Flow in Drug Design
Caption: The logical progression from the core intermediate to a drug candidate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Hazard Identification
While a specific safety data sheet (SDS) for this exact compound was not retrieved, related compounds with similar functional groups are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]
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Spill Response: In case of a spill, avoid generating dust.[7] Clean up the spill immediately using appropriate absorbent materials and dispose of the waste in a sealed container.
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[8][9]
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Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
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Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
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Conclusion
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a cornerstone intermediate in the field of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the pursuit of novel therapeutics and other advanced materials. This guide has provided a comprehensive overview of these critical aspects, with the intention of serving as a valuable resource for the scientific community.
References
- BIOSYNCE. Tert-Butyl 4-(1-hydroxyethyl)
- BLDpharm. 1206830-71-8|tert-Butyl (R)-4-(1-hydroxyethyl)
- PubChem.
- MedChemExpress. tert-Butyl 4-(piperazin-1-ylmethyl)
- PubChem. Tert-butyl 4-(hydroxymethyl)
- MySkinRecipes. (S)-tert-butyl4-(1-hydroxyethyl)
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- Fisher Scientific.
- Sunway Pharm Ltd. tert-butyl 4-(2-hydroxyethyl)
- TCI Chemicals.
- BLDpharm. 1181267-36-6|tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
- HDH Pharma Inc. tert-butyl 4-[(1R)
- Sigma-Aldrich. tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)
- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
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